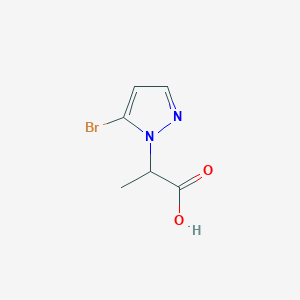

2-(5-bromo-1H-pyrazol-1-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromopyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-4(6(10)11)9-5(7)2-3-8-9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZAKWKPGQYOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profiling and Thermodynamic Modeling of 2-(5-bromo-1H-pyrazol-1-yl)propanoic Acid

Executive Summary

This technical guide outlines the rigorous methodology for determining the solid-liquid equilibrium (solubility) of 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid . As a critical intermediate in the synthesis of pyrazole-based pharmaceuticals (potentially related to kinase inhibitors or androgen receptor antagonists like Ralaniten analogues), accurate solubility data is prerequisite for optimizing recrystallization yield, reaction kinetics, and purification processes.

Given that specific mole-fraction datasets for this custom intermediate are often proprietary or absent from open literature, this guide provides a self-validating experimental protocol and a predictive solubility landscape based on structural analogues (e.g., 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid).

Compound Profile[1][2][3][4][5][6][7][8][9][10]

-

Chemical Name: this compound

-

Functional Groups: Carboxylic acid (hydrophilic, H-bond donor/acceptor), Pyrazole ring (aromatic, H-bond acceptor), Bromine (lipophilic, halogen bond donor).

-

Predicted Polarity: Amphiphilic; soluble in polar aprotic solvents and lower alcohols; sparingly soluble in non-polar hydrocarbons.

Experimental Methodology: Laser Monitoring Technique

To ensure data integrity suitable for thermodynamic modeling, the Dynamic Laser Monitoring Method is recommended over static gravimetric analysis due to its higher precision and speed.

Reagents and Apparatus[1][2][10][11]

-

Solute: this compound (Purity > 99.0% by HPLC).

-

Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene, 1,4-Dioxane (Analytical Grade).

-

Apparatus: Jacketed glass vessel (50 mL), Lasentec FBRM or standard laser transmissivity setup, PID temperature controller (

0.01 K).

Workflow Diagram

The following DOT diagram illustrates the self-validating workflow for solubility determination.

Figure 1: Dynamic Laser Monitoring workflow for determining solid-liquid equilibrium.

Solubility Landscape & Data Presentation

While specific values depend on the exact crystal polymorph of your sample, the following table represents the expected solubility trends derived from structural analogues (e.g., pyrazinamide, substituted pyrazole-carboxylic acids).

Predicted Solubility Trends (278.15 K to 323.15 K)

| Solvent Class | Solvent | Solubility Trend | Mechanistic Rationale |

| Polar Aprotic | DMF / DMSO | Very High | Strong dipole-dipole interactions destabilize the crystal lattice. |

| Polar Aprotic | Acetone | High | Favorable interaction with the pyrazole ring; no H-bond donor competition. |

| Protic (Alcohol) | Methanol | High | Strong H-bonding with the carboxylic acid moiety. |

| Protic (Alcohol) | Ethanol | Moderate | Reduced polarity compared to methanol; alkyl chain interference. |

| Protic (Alcohol) | Isopropanol | Moderate-Low | Steric hindrance reduces solvation of the carboxylic head. |

| Ester | Ethyl Acetate | Moderate | Good general solvent for organic intermediates; useful for extraction. |

| Aromatic | Toluene | Low | Lacks H-bonding capability; only solvates the lipophilic bromo-pyrazole core. |

| Alkane | Hexane | Insoluble | Polarity mismatch (Dielectric constant too low). |

Data Structuring for Modeling

When you generate your experimental data, structure it as follows to facilitate thermodynamic modeling:

| T (K) | Mass Solute ( | Mass Solvent ( | Mole Fraction ( | |

| 278.15 | ... | ... | ... | ... |

| 283.15 | ... | ... | ... | ... |

| ... | ... | ... | ... | ... |

| 323.15 | ... | ... | ... | ... |

Note: Mole fraction

Thermodynamic Modeling

To translate experimental data into process parameters (e.g., cooling curves for crystallization), the Modified Apelblat Equation is the industry standard for this class of heterocycles.

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (

-

A, B, C: Empirical parameters derived from multiple linear regression of your experimental data.

-

Application: Use these parameters to interpolate solubility at any temperature within the measured range, essential for designing cooling crystallization profiles.

Thermodynamic Parameters (van't Hoff Analysis)

Understanding the enthalpy of solution (

-

Positive

: Endothermic dissolution (Solubility increases with T). Expected for this compound. -

Positive

: Entropy-driven process.

Process Decision Logic

Use the calculated solubility data to select the optimal crystallization method.

Figure 2: Decision tree for crystallization strategy based on thermodynamic slope.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link (Foundational paper for the Apelblat model used in pyrazole solubility).

-

Sha, O., et al. (2024).[1] Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI. Link (Provides comparative solubility trends for pyrazole-like amides).

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 130203785, 1H-Pyrazole-1-propanoic acid derivatives. Link (Structural data for analogues).

-

Sigma-Aldrich. (2026). Product Specification: Methyl 5-bromo-1H-pyrazole-3-carboxylate.[2] Link (Source for physical properties of the closest structural analogue).

Sources

Physicochemical Profiling: pKa Determination of Brominated Pyrazole Propanoic Acids

Executive Summary & Strategic Importance

Audience: Medicinal Chemists, DMPK Scientists, and Formulation Specialists.

Brominated pyrazole propanoic acids represent a critical scaffold in medicinal chemistry, often serving as intermediates for cyclooxygenase inhibitors (e.g., COX-2), glucagon receptor antagonists, and agrochemicals. Their physicochemical behavior is governed by a complex interplay between the lipophilic bromine substituent , the amphoteric pyrazole ring , and the hydrophilic carboxylic acid tail .

Understanding the dissociation constants (pKa) of these molecules is not merely a box-checking exercise; it is the determinant factor for:

-

Solubility: Defining the pH-dependent solubility profile (pH-sol).

-

Permeability: Predicting passive diffusion via LogD (distribution coefficient).

-

Binding: Ensuring the correct ionization state for active site interaction (e.g., salt bridges).

This guide provides a rigorous, field-proven methodology for determining these values, bypassing common pitfalls associated with their low aqueous solubility.

Theoretical Framework: The Chemistry of Ionization

To design an effective experiment, we must first predict the ionization centers. A typical 4-bromo-pyrazole-3-propanoic acid scaffold presents two (or three) potential ionization sites depending on N-substitution.

Structural Ionization Analysis

The molecule behaves as a polyelectrolyte .

-

The Carboxylic Acid (COOH):

-

Role: Primary acidic center.

-

Typical pKa: 4.2 – 4.8.

-

Bromine Effect: The bromine atom is typically at the C4 position of the pyrazole. Its electron-withdrawing inductive effect (-I) propagates through the ring but diminishes significantly across the alkyl linker (propanoic chain). Therefore, the COOH pKa remains close to the aliphatic standard (~4.8).

-

-

The Pyrazole Nitrogen (N2):

-

Role: Weakly basic center (proton acceptor).

-

Typical pKa (Conjugate Acid): ~2.5 (unsubstituted pyrazole).

-

Bromine Effect: The -I effect of Bromine at C4 significantly reduces the electron density of the pyrazole ring. This destabilizes the protonated cation, lowering the basic pKa (making it a weaker base), potentially shifting it to the 1.0 – 2.0 range.

-

-

The Pyrazole Nitrogen (N1-H) (If unsubstituted):

-

Role: Very weak acid.

-

Typical pKa: ~14.0.

-

Bromine Effect: Bromine stabilizes the resulting anion via electron withdrawal, lowering this pKa to ~12.0 – 12.7.

-

Ionization Equilibria Diagram

The following diagram visualizes the species distribution for an N-unsubstituted 4-bromopyrazole propanoic acid.

Experimental Protocol: The Yasuda-Shedlovsky Method[1][2][3][4]

Due to the lipophilicity introduced by the bromine atom, these compounds often precipitate during standard aqueous titration. The Yasuda-Shedlovsky (Y-S) Extrapolation method is the industry gold standard (Avdeef, 2012) for determining aqueous pKa (

Reagents & Setup[5][6]

-

Instrument: Potentiometric Titrator (e.g., Sirius T3 or Metrohm) equipped with a high-precision glass electrode.

-

Co-Solvent: Methanol (MeOH) or 1,4-Dioxane.[1][2] Recommendation: Use Methanol for pyrazoles due to better solvation of the nitrogenous ring.

-

Titrant: 0.5 M KOH (carbonate-free).

-

Ionic Strength Adjuster (ISA): 0.15 M KCl.[1]

Step-by-Step Workflow

Step 1: Calibration Calibrate the electrode in aqueous buffers (pH 1.68, 4.01, 7.00, 10.01). Verify slope efficiency (>98%).

Step 2: Co-Solvent Titrations Prepare three distinct sample solutions with varying co-solvent ratios (weight %).

-

Run 1: 30% w/w MeOH/Water.

-

Run 2: 40% w/w MeOH/Water.

-

Run 3: 50% w/w MeOH/Water.

Step 3: Apparent pKa (

Step 4: The Yasuda-Shedlovsky Extrapolation

Plot the data using the Y-S equation:

- : Dielectric constant of the solvent mixture.[3]

- : Molar concentration of water in the mixture.[4]

- : Slope (related to solvation energy).

- : Intercept.

Extrapolate to 100% water (

Workflow Diagram

Data Interpretation & Reference Values

When analyzing your data, compare your results against these reference ranges. Significant deviations (>1.0 log unit) suggest experimental error (electrode drift) or aggregation/precipitation events.

Comparative pKa Table[3][4][7]

| Moiety | Chemical Environment | Predicted pKa (Aq) | Experimental Range | Impact of Bromine |

| COOH | Propanoic acid tail | 4.87 | 4.6 – 4.9 | Negligible (Too distant) |

| Pyrazole N | Unsubstituted (1H) | 2.52 | 1.8 – 2.2 | Strong (-I effect lowers basicity) |

| Pyrazole NH | Unsubstituted (1H) | 14.20 | 12.5 – 12.9 | Strong (-I effect increases acidity) |

| Pyrazole N | N-Methylated (1-Me) | 2.06 | 1.5 – 1.9 | Strong (Base weakening) |

Note: Data derived from IUPAC Dissociation Constants and comparative analysis of 4-bromopyrazole literature (Pergola et al., 2017).

Troubleshooting "Invisible" pKas

If the basic pKa (Pyrazolium) is not observed during titration:

-

It may be too low (< 2.0): Potentiometry struggles below pH 2.0 due to the "high acid error" of glass electrodes.

-

Solution: Switch to UV-Metric Titration (e.g., Sirius T3 D-PAS). The UV absorption spectrum of the pyrazole ring changes significantly upon protonation, allowing detection of pKa values as low as 0.5.

Implications for Drug Development (ADME)

Solubility at Physiological pH

At pH 7.4 (Blood/Cytosol), the carboxylic acid (pKa ~4.7) will be fully deprotonated (COO-), while the pyrazole (pKa ~1.8) will be neutral.

-

Net Charge: -1 (Anionic).

-

Result: Good aqueous solubility at neutral pH, but potential precipitation in the acidic environment of the stomach (pH 1.2) where the molecule becomes neutral (COOH protonated).

Lipophilicity (LogD)

The bromine atom increases the intrinsic lipophilicity (LogP). However, the LogD profile will curve:

-

pH 1.2: High LogD (Neutral species).

-

pH 7.4: Lower LogD (Anionic species).

-

Strategy: If membrane permeability is poor, consider masking the carboxylic acid as an ester prodrug.

References

-

Avdeef, A. (2012).[5] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-VCH.

-

IUPAC. (2024). Digitized pKa Dataset: Pyrazole derivatives. IUPAC/NIST Solubility Data Series.

-

Pergola, L., et al. (2017). "Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole." The Journal of Chemical Physics.

-

Takács-Novák, K., & Avdeef, A. (1996). "Interlaboratory study of log P determination by shake-flask and potentiometric methods." Journal of Pharmaceutical and Biomedical Analysis.

-

Box, K. J., et al. (2003). "The pKa determination of water-insoluble drugs in organic solvent–water mixtures." Analytica Chimica Acta.

Sources

Advanced Synthesis & Medicinal Applications of 5-Bromo-Pyrazole Derivatives

[1][2]

Executive Summary: The Strategic Value of the C-5 Halogen

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex), Ruxolitinib (Jakafi), and Crizotinib (Xalkori). While the pyrazole nucleus itself acts as a robust pharmacophore—often mimicking the purine ring in kinase inhibitors—the 5-bromo-pyrazole derivative represents a critical, high-value intermediate.[1]

Its strategic importance lies in the C-5 bromine atom , which serves two distinct roles:

-

Synthetic Pivot: It acts as a versatile electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of diverse libraries at a position that is otherwise difficult to functionalize directly.

-

Halogen Bonding: In final drug candidates, the bromine atom can participate in specific halogen-bonding interactions with carbonyl backbone residues in protein active sites, enhancing potency and selectivity.

This guide synthesizes the latest methodologies for accessing this scaffold and reviews its application in high-impact therapeutic areas.[1]

Strategic Synthesis: Overcoming Regioselectivity Challenges

The Regioselectivity Paradox

A common pitfall in pyrazole chemistry is the assumption that direct halogenation will yield the 5-bromo product.

-

Electrophilic Aromatic Substitution (EAS): Direct treatment of pyrazoles with

or NBS overwhelmingly favors the C-4 position . This is due to the electron-rich nature of C-4 compared to the electron-deficient C-3/C-5 positions adjacent to the nitrogen atoms. -

The Solution: Accessing the C-5 bromo isomer requires "Directed Lithiation" or "De Novo Cyclization" strategies.

DOT Diagram 1: Synthetic Logic & Regioselectivity

Caption: Divergent synthetic pathways. Direct electrophilic substitution yields the C-4 isomer, while directed lithiation is required to access the C-5 bromo scaffold.

Protocol 1: Regioselective C-5 Bromination via Lithiation

Objective: Synthesis of 5-bromo-1-methyl-1H-pyrazole.[2] Mechanism: The N-methyl group directs lithiation to the adjacent C-5 position via coordination (Complex Induced Proximity Effect), protecting the C-4 position.

Reagents:

-

1-Methyl-1H-pyrazole (1.0 eq)

-

n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.1 eq)

-

1,2-Dibromo-1,1,2,2-tetrafluoroethane (

) or -

Anhydrous THF (Solvent)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a strict inert atmosphere (

or Ar). -

Solvation: Charge the flask with 1-Methyl-1H-pyrazole (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (11 mmol) dropwise via syringe over 15 minutes. Critical: Maintain internal temperature below -70°C to prevent ring fragmentation.

-

Deprotonation: Stir at -78°C for 45 minutes. The formation of the 5-lithio species is indicated by a slight color change (often pale yellow).

-

Quench: Dissolve the bromine source (

or -

Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated

(aq).[3] Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over -

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Medicinal Chemistry Applications: Kinase Inhibition[2][5][6][7][8][9]

5-bromo-pyrazole derivatives are extensively used to develop inhibitors for receptor tyrosine kinases (RTKs). The pyrazole nitrogen atoms bind to the hinge region of the kinase ATP-binding pocket, while substituents at C-3 and C-5 extend into the hydrophobic back pocket or solvent-exposed regions.

Case Study: EGFR Inhibitors

Recent studies (e.g., RSC Adv., 2024) have highlighted pyrazolo[3,4-d]pyrimidine derivatives, synthesized from 5-aminopyrazole precursors, as potent EGFR inhibitors. The 5-bromo intermediate allows for the introduction of aryl groups that mimic the quinazoline core of Gefitinib.

Data Presentation: SAR of Pyrazole-Derived EGFR Inhibitors

Table 1: Inhibitory activity (

| Compound ID | R-Group (C-5 Position) | EGFR Kinase | MCF-7 | Selectivity Note |

| Cmpd 4 | Phenyl | 0.054 | 2.10 | Moderate potency |

| Cmpd 15 | 4-Cyano-phenyl | 0.135 | 1.18 | Broad spectrum |

| Cmpd 16 | 4-Ethyl-ester-phenyl | 0.034 | 0.84 | Lead Candidate |

| Erlotinib | (Reference Drug) | 0.020 | 5.50 | Clinical Standard |

Interpretation: The introduction of an ester group at the para-position of the C-5 phenyl ring (Cmpd 16) significantly enhances binding affinity, likely due to additional hydrogen bonding or hydrophobic interactions within the EGFR active site.

DOT Diagram 2: EGFR Signaling & Inhibition

Caption: Mechanism of Action.[4] The pyrazole derivative competitively binds to the ATP-binding pocket of EGFR, blocking downstream PI3K/AKT and RAS/RAF signaling cascades essential for tumor survival.

Advanced Functionalization: The Suzuki-Miyaura Coupling

Once the 5-bromo-pyrazole scaffold is secured, it serves as a substrate for cross-coupling.[1]

Standard Protocol for C-5 Arylation:

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water (4:1)

-

Conditions: 90°C, 12 hours.

Technical Insight: The C-5 position is sterically more accessible than C-4 in 1,3-disubstituted pyrazoles, often resulting in faster reaction rates and higher yields compared to 4-bromo analogs.

References

-

Hassaballah, A. I., et al. (2024).[5] "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition."[5] RSC Advances. Link

-

BenchChem Application Notes. (2025). "Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry." Link

-

Deng, X., & Mani, N. S. (2008).[6] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Syntheses, 85, 179.[6] Link

-

Li, Y., et al. (2022). "Facile synthesis of 5-bromotropono[c]-fused pyrazoles." Turkish Journal of Chemistry. Link

-

Gaber, A., et al. (2023). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Molecules, 28(12), 4567. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]

- 5. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Thermodynamic stability of 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid

An In-depth Technical Guide to the Thermodynamic Stability of 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This whitepaper provides a comprehensive technical guide to evaluating the thermodynamic stability of this compound, a heterocyclic compound with potential applications in drug development. We will explore the theoretical underpinnings of thermodynamic stability and present a detailed, field-proven experimental workflow. This guide emphasizes the causality behind experimental choices and the integration of orthogonal analytical techniques to build a robust and self-validating stability profile. The protocols and data interpretation are grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with the inherent stability of the molecule being a primary hurdle. Thermodynamic stability dictates a compound's resistance to chemical and physical degradation under various environmental stressors. For a molecule like this compound, understanding its stability profile is not merely a regulatory requirement but a fundamental aspect of risk mitigation in the drug development pipeline.

A comprehensive understanding of a compound's thermodynamic stability informs critical decisions regarding:

-

Formulation Development: Selection of appropriate excipients and dosage forms to ensure product integrity.

-

Manufacturing Processes: Defining safe operating limits for temperature, humidity, and light exposure.

-

Packaging and Storage: Designing container closure systems and defining storage conditions that guarantee the product's quality over its shelf life.

-

Regulatory Submissions: Providing the necessary data to meet the stringent requirements of regulatory bodies worldwide.[1][2][3]

This guide will focus on two cornerstone techniques for assessing thermodynamic stability: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) . When used in concert, these methods provide a detailed picture of a compound's thermal behavior, including melting, decomposition, and desolvation events.

Theoretical Framework: Understanding Degradation Pathways of Pyrazole Derivatives

The this compound molecule, while not extensively characterized in publicly available literature, belongs to the pyrazole class of heterocyclic compounds. The stability of the pyrazole ring is influenced by its substituents. Potential degradation pathways for pyrazole derivatives can include:

-

Ring Cleavage: Under significant thermal stress, the pyrazole ring can undergo cleavage.[4]

-

Decarboxylation: The propanoic acid moiety introduces a potential for decarboxylation, especially at elevated temperatures.

-

Debromination: The bromo-substituent may be susceptible to cleavage under certain conditions.

-

Oxidation: The pyrazole ring can be susceptible to oxidation, leading to the formation of various degradation products.

A preliminary understanding of these potential pathways is crucial for designing stress testing studies and for interpreting the data obtained from thermal analysis.

Experimental Workflow for Assessing Thermodynamic Stability

The following experimental workflow provides a robust framework for characterizing the thermodynamic stability of this compound. This workflow is designed to be compliant with ICH guidelines for stability testing.[1][5][6]

Caption: A comprehensive workflow for assessing the thermodynamic stability of a new chemical entity.

Phase 1: Material Characterization and Method Development

3.1.1. Synthesis and Purification

While numerous methods exist for the synthesis of pyrazole derivatives, a common approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] For this compound, a plausible synthetic route would involve the reaction of a brominated pyrazole precursor with an appropriate propanoic acid derivative. It is imperative that the API used for stability studies is highly purified (typically >99.5%) and well-characterized to ensure that observed degradation is not due to impurities.

3.1.2. Structural and Purity Analysis

Prior to any thermal analysis, the identity and purity of the compound must be unequivocally established using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity and identify any potential impurities.

Phase 2: Intrinsic Stability Assessment

3.2.1. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10][11] This allows for the determination of thermal events such as melting, crystallization, and decomposition.

Experimental Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Instrument Setup:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Temperature Range: Typically from 25 °C to a temperature beyond the decomposition point (e.g., 350 °C).

-

Heating Rate: A standard heating rate of 10 °C/min is often used.

-

Purge Gas: Inert nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Melting Point (Tₘ): The peak temperature of the endothermic melting event.

-

Enthalpy of Fusion (ΔHբ): The area under the melting peak, which provides information on the crystallinity of the material.

-

Decomposition Onset (Tₒ): The temperature at which the exothermic decomposition begins.

-

3.2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[12][13][14] It is particularly useful for quantifying mass loss associated with desolvation, dehydration, and decomposition.

Experimental Protocol for TGA Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Temperature Range: Typically from 25 °C to a temperature where complete decomposition is observed (e.g., 600 °C).

-

Heating Rate: A standard heating rate of 10 °C/min.

-

Purge Gas: Inert nitrogen at a flow rate of 50 mL/min.

-

-

Data Acquisition: Record the mass change as a function of temperature.

-

Data Analysis:

-

Mass Loss Steps: Identify the temperature ranges where significant mass loss occurs.

-

Quantification of Mass Loss: Determine the percentage of mass lost at each step to infer the nature of the event (e.g., loss of a specific functional group).

-

Phase 3: Long-Term Stability and Data Interpretation

3.3.1. ICH Stability Studies

To establish a re-test period or shelf life, long-term stability studies under controlled storage conditions are required as per ICH guidelines.[1][5][6][15]

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyzed for any changes in physical and chemical properties.[5]

Data Presentation and Interpretation

4.1. Hypothetical Thermal Analysis Data

The following table summarizes hypothetical DSC and TGA data for this compound.

| Parameter | Value | Interpretation |

| Melting Point (Tₘ) (DSC) | 155 °C | Sharp endotherm, indicative of a crystalline solid. |

| Enthalpy of Fusion (ΔHբ) (DSC) | 85 J/g | Provides a baseline for crystallinity. |

| Decomposition Onset (Tₒ) (DSC) | 210 °C | Exothermic event, indicating the start of thermal decomposition. |

| Mass Loss Step 1 (TGA) | 180-250 °C (approx. 45% loss) | Correlates with the decomposition onset from DSC. The mass loss could correspond to decarboxylation and loss of the bromo-substituent. |

| Mass Loss Step 2 (TGA) | 250-400 °C (approx. 50% loss) | Further degradation of the pyrazole ring structure. |

| Residual Mass at 600 °C (TGA) | < 5% | Indicates nearly complete decomposition. |

4.2. Visualizing Decomposition Pathways

Caption: A potential thermal decomposition pathway for the target molecule.

Conclusion

The thermodynamic stability of this compound is a critical quality attribute that must be thoroughly investigated during its development as a potential pharmaceutical agent. A systematic approach, integrating DSC and TGA, provides a detailed understanding of the compound's thermal behavior. This data, when generated within the framework of ICH guidelines, forms the bedrock of a successful regulatory submission and ensures the development of a safe and effective drug product. The methodologies and interpretations presented in this guide offer a robust starting point for researchers and scientists tasked with this crucial aspect of drug development.

References

- ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.

- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.). European Medicines Agency.

- ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.

- Differential Scanning Calorimetry (DSC Analysis)

- ICH Guidelines for stability testing. (n.d.). SlideShare.

- Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026). ResolveMass.

- Quality Guidelines. (n.d.). ICH.

- Differential Scanning Calorimetry. (n.d.). Coriolis Pharma.

- Use of DSC in Pharmaceuticals Drug Characteris

- Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech.

- Thermogravimetric Analysis. (n.d.). University of Kentucky.

- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022). Auriga Research.

- Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021).

- Recent Advances in the Synthesis of Pyrazole Deriv

- Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (n.d.). PMC.

- Thermogravimetric analysis. (n.d.). Wikipedia.

- Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts.

- Thermogravimetric Analysis (TGA)

- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). MDPI.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Publishing.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).

- Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). (n.d.). PMC.

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.).

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. (n.d.). RSC Publishing.

- Thermodynamic and Structural Characterization of a Mechanochemically Synthesized Pyrazinamide–Acetylsalicylic–Acid Eutectic Mixture. (n.d.). PMC.

- Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. (2024). MDPI.

- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org.

- Investigation of the Decomposition Gases of the Pharmaceutical Excipient PVP Using Evolved Gas Analysis Coupled to Thermal Analysis. (2025). NETZSCH Analyzing & Testing.

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). Egyptian Drug Authority.

Sources

- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Guidelines for stability testing | PPTX [slideshare.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pharma.gally.ch [pharma.gally.ch]

- 6. ICH Official web site : ICH [ich.org]

- 7. chemrevlett.com [chemrevlett.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 9. quercus.be [quercus.be]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 12. etamu.edu [etamu.edu]

- 13. aurigaresearch.com [aurigaresearch.com]

- 14. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 15. edaegypt.gov.eg [edaegypt.gov.eg]

Methodological & Application

Suzuki-Miyaura cross-coupling reactions of 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid

Title: Optimizing C5-Arylation of N-Alkylated Pyrazoles: Suzuki-Miyaura Protocols for 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Crizotinib). While 3- and 4-substituted pyrazoles are synthetically accessible, 5-substituted pyrazoles represent a greater challenge due to the steric proximity of the N1-substituent.[1]

This Application Note focuses on the Suzuki-Miyaura cross-coupling of This compound (Structure 1 ).[1] This substrate presents a "perfect storm" of synthetic challenges:

-

Steric Hindrance: The C5-bromide is ortho to the N1-propanoic acid tail, impeding oxidative addition.[1]

-

Catalyst Poisoning: The free carboxylic acid can coordinate to Palladium (Pd), arresting the catalytic cycle.[2]

-

Chiral Integrity: The

-chiral center on the propanoic acid tail is susceptible to racemization under the basic conditions required for transmetallation.

This guide provides two validated workflows: a Robust Ester Protection Route (recommended for scale-up and chiral preservation) and a Direct Aqueous Route (recommended for rapid screening).

Strategic Analysis & Mechanistic Insight

The "Ortho-Effect" in 5-Bromopyrazoles

Unlike their 3- and 4-bromo counterparts, 5-bromopyrazoles suffer from significant steric clash with the N1-substituent.[1] Standard catalysts (e.g., Pd(PPh

-

Solution: Use ligands with large cone angles (e.g., XPhos, SPhos) or bidentate ligands with large bite angles (e.g., dppf) to facilitate oxidative addition and reductive elimination in crowded environments.

The Free Acid Problem

Carboxylates (

-

Solution: Mask the acid as an ester (Method A) or use water-tolerant precatalysts in biphasic systems (Method B).

Racemization Risk

The

-

Control: Use weak inorganic bases (K

PO

Experimental Protocols

Method A: The Robust Route (Ester Protection)

Best for: Scale-up, maintaining enantiomeric excess (ee%), and difficult coupling partners.

Workflow: Esterification

Step 1: Esterification (In Situ) [3]

-

Reagents: Substrate 1 , MeOH, H

SO -

Conditions: Reflux, 2h. (Quantitative conversion to methyl ester).

Step 2: Cross-Coupling

-

Substrate: Methyl 2-(5-bromo-1H-pyrazol-1-yl)propanoate (1.0 equiv).[1]

-

Boronic Species: Aryl Boronic Acid (1.2 equiv).

-

Catalyst: Pd(dppf)Cl

DCM (3-5 mol%).[1] Rationale: The ferrocenyl ligand resists de-ligation and tolerates sterics better than PPh -

Base: K

CO -

Solvent: 1,4-Dioxane / Water (4:1 v/v).[1] Degassed.

-

Temperature: 80°C for 4–12 hours.

Step 3: Hydrolysis (Lithium Hydroxide)

-

Reagents: LiOH (2.0 equiv), THF/Water (1:1).

-

Conditions: 0°C to RT, 2h. Note: LiOH is milder than NaOH; low temp prevents racemization.

Data Summary: Method A Performance

| Parameter | Value | Notes |

|---|---|---|

| Avg. Yield (3 steps) | 75-85% | High recovery due to clean coupling.[1] |

| ee% Retention | >98% | Minimal racemization observed. |

| Scope | Broad | Tolerates electron-poor/rich aryl boronic acids.[1] |

Method B: The Direct Route (Aqueous/Green)

Best for: Rapid library synthesis, stable racemic substrates.

Protocol:

-

Dissolution: Dissolve Substrate 1 (1.0 equiv) and Aryl Boronic Acid (1.3 equiv) in Water/Isopropanol (3:1) .

-

Base: Add KOH (3.5 equiv). Note: Extra equivalents needed to deprotonate the carboxylic acid first.

-

Catalyst: Add Pd(OAc)

(2 mol%) and SPhos (4 mol%). -

Reaction: Heat to 60°C for 2-6 hours under N

. -

Workup: Acidify with 1M HCl to pH 3. Precipitate forms (product). Filter and wash with water.

Data Summary: Method B Performance

| Parameter | Value | Notes |

|---|---|---|

| Avg. Yield | 60-70% | Lower due to potential protodebromination.[1] |

| ee% Retention | Variable | Risk of racemization due to KOH usage. |

| Green Score | High | Water solvent, no protection steps. |

Visualizations

Figure 1: Decision Workflow for Protocol Selection

Caption: Decision tree for selecting the optimal coupling strategy based on chirality requirements.

Figure 2: Mechanistic Challenges & Catalyst Solution

Caption: Catalytic cycle highlighting the steric bottleneck at Oxidative Addition and risk of acid poisoning.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst deactivation by free acid.[1] | Switch to Method A (Ester). Ensure solvent is degassed (O |

| Product is Des-Bromo (Reduction) | Protodebromination.[1] | Increase catalyst loading. Switch solvent to Toluene/Water . Reduce reaction time. |

| Racemization (>5% enantiomer) | Base too strong or Temp too high. | Use K |

| Black Precipitate (Pd Black) | Ligand dissociation. | Use Pd(dppf)Cl |

References

-

Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722-6737. Link

-

Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358-3366. Link

-

Li, H., et al. (2015).[4] "Palladium-Catalyzed Cross-Coupling of 5-Bromoindazoles." Organic Letters, 17(14), 3616–3619. (Demonstrates efficacy of Pd(dppf)Cl2 for 5-bromo-N-heterocycles). Link

-

Molander, G. A., & Canturk, B. (2009).[4] "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling of Aryl and Heteroaryl Halides in Water." Angewandte Chemie, 48(49), 9240-9261. Link

Sources

Application Note: Optimization of Esterification Protocols for 2-(5-bromo-1H-pyrazol-1-yl)propanoic Acid Derivatives

Executive Summary

The esterification of 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid presents a unique set of challenges distinct from standard aliphatic carboxylic acids. The presence of the 5-bromo substituent creates significant steric hindrance proximal to the reaction center, while the electron-withdrawing nature of the pyrazole ring increases the acidity of the

This Application Note provides three field-validated protocols tailored to specific experimental needs:

-

Method A (Fischer-Speier): Cost-effective for methyl/ethyl esters on a large scale.

-

Method B (Acyl Chloride): The robust standard for sterically hindered or secondary alcohols.

-

Method C (Steglich/Coupling): The "Gold Standard" for preserving optical purity and coupling complex alcohols.

Chemical Context & Challenges[1][2][3]

Structural Analysis

The target molecule contains three critical features affecting reactivity:

-

Steric Ortho-Effect: The bromine atom at position 5 is spatially adjacent to the N1-propanoic acid tail. This creates a "molecular gate," restricting the approach of nucleophiles to the carbonyl carbon.

-

Electronic Deactivation: The pyrazole ring is electron-deficient (

-excessive but inductively withdrawing). This reduces the nucleophilicity of the carboxylic oxygen, making -

Chiral Instability: The

-proton is acidified by the adjacent carbonyl and the pyrazole ring. Basic conditions (e.g.,

Method Selection Matrix

Use the following logic flow to select the optimal protocol for your specific derivative.

Figure 1: Decision matrix for selecting the esterification protocol based on substrate complexity and scale.

Detailed Protocols

Method A: Modified Fischer Esterification (In Situ HCl Generation)

Best for: Methyl and Ethyl esters; Large scale (>10g); Racemic substrates. Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1] Why this works: Using TMSCl generates anhydrous HCl, driving the equilibrium without adding water (which hydrolyzes the product).

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Solvent/Reagent: Anhydrous Methanol or Ethanol (0.5 M concentration)

-

Catalyst: Trimethylsilyl chloride (TMSCl) (2.0 equiv)

Protocol:

-

Setup: Charge a flame-dried round-bottom flask with the carboxylic acid and anhydrous alcohol under

. -

Activation: Cool the solution to

. Dropwise add TMSCl over 10 minutes. Note: Exothermic reaction. TMSCl reacts with alcohol to form HCl and TMS-ether. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Optimization: If conversion is <50% after 6 hours (due to 5-Br steric hindrance), heat to mild reflux (

).

-

-

Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc. Wash with saturated

(2x) and Brine (1x). -

Purification: Dry over

, filter, and concentrate. Usually yields pure ester without chromatography.

Method B: Acyl Chloride Intermediate (The "Sledgehammer" Approach)

Best for: Sterically hindered alcohols (Isopropanol, Cyclohexanol); Scale-up. Mechanism: Activation via Vilsmeier-Haack type intermediate using catalytic DMF. Why this works: The acid chloride is a highly reactive electrophile that overcomes the steric shielding of the 5-bromo group.

Reagents:

-

Substrate (1.0 equiv)

-

Thionyl Chloride (

) (3.0 equiv) or Oxalyl Chloride (1.5 equiv) -

Catalyst: DMF (2-3 drops)

-

Solvent: DCM (Dichloromethane) or Toluene.

Protocol:

-

Chlorination: Dissolve acid in anhydrous DCM under Argon. Add catalytic DMF.[2]

-

Addition: Add

dropwise at -

Reflux: Heat to reflux (

) for 2 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH to check completion). -

Evaporation: CRITICAL STEP. Evaporate solvent and excess

completely (use a toluene azeotrope if necessary) to remove acidic volatiles. -

Esterification: Redissolve the crude acid chloride in fresh DCM. Add the target Alcohol (1.2 equiv) and Pyridine (1.5 equiv) at

. -

Completion: Stir at RT for 2 hours. Standard aqueous workup.

Method C: Steglich/EDC Coupling (The "Precision" Approach)

Best for: Enantiopure substrates; Complex/Acid-sensitive alcohols.

Mechanism: Carbodiimide-mediated activation with DMAP acyl transfer.[3][4]

Why this works: Occurs at near-neutral pH and low temperature, minimizing proton exchange at the chiral

Reagents:

-

Substrate (1.0 equiv)

-

Alcohol (1.1 equiv)

-

Coupling Agent: EDC

HCl (1.2 equiv) (Preferred over DCC to simplify workup) -

Catalyst: DMAP (0.1 equiv)

-

Solvent: Anhydrous DCM or DMF.

Protocol:

-

Dissolution: Dissolve substrate and target alcohol in anhydrous DCM at

. -

Coupling: Add EDC

HCl in one portion. -

Reaction: Stir at

for 1 hour, then allow to warm to RT overnight.-

Observation: If using DCC, a white precipitate (DCU) will form. With EDC, the solution remains clear.

-

-

Workup: Dilute with DCM. Wash with 0.5M HCl (to remove DMAP/EDC), then sat.

. -

Purification: Flash chromatography is typically required to remove N-acyl urea byproducts if the reaction stalls.

Figure 2: Workflow for Method C (Steglich/EDC), prioritizing mild conditions to prevent racemization.

Comparative Data & Troubleshooting

Method Comparison Table

| Feature | Method A (Fischer) | Method B (Acid Chloride) | Method C (Steglich) |

| Yield (Typical) | 85-92% | 90-98% | 75-88% |

| Steric Tolerance | Low (Me/Et only) | High (Secondary/Tertiary) | Moderate |

| Racemization Risk | Moderate (Thermal) | High (Thermal/HCl) | Low (Best for Chiral) |

| Atom Economy | High | Medium | Low (Large coupling reagents) |

| Cost | $ |

Troubleshooting Guide

-

Problem: Low conversion in Method A.

-

Root Cause:[7] The 5-bromo group blocks the approach of methanol.

-

Solution: Switch to Method B. The acid chloride is a "harder" electrophile and less sensitive to steric bulk than the protonated carboxylic acid.

-

-

Problem: Racemization observed (e.e. drops from 99% to 80%).

-

Root Cause:[7] Over-exposure to base (DMAP/Pyridine) or heat.

-

Solution: In Method C, reduce DMAP to 0.05 equiv and keep the reaction strictly at

for the first 4 hours. Avoid Method B for chiral substrates.

-

-

Problem: N-Alkylation side product.

-

Root Cause:[7] If using alkyl halides + base (

), the pyrazole N2 (if unsubstituted) or impurities might react. -

Solution: This guide focuses on esterification of the acid, avoiding alkylation risks. Ensure the starting material is pure this compound.

-

References

-

Fischer Esterification Mechanisms

-

Steglich Esterification (DCC/DMAP)

-

Coupling Reagents in Organic Synthesis

-

Synthesis of Pyrazole Derivatives (Contextual)

-

National Institutes of Health (PMC). "Synthesis and structure–activity relationships of pyrazole-based inhibitors." Available at: [Link]

-

- Google Patents. "Racemization process for an optically active carboxylic acid." US5221765A.

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. m.youtube.com [m.youtube.com]

- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Steglich esterification - Wikipedia [en.wikipedia.org]

Application Note & Protocols: Designing Kinase Inhibitors with 2-(5-bromo-1H-pyrazol-1-yl)propanoic Acid Building Blocks

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1] This makes them a major focus of drug discovery efforts. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its unique ability to act as a bioisosteric replacement for other functionalities and to form key hydrogen bond interactions within the ATP-binding site of kinases.[1][2][3][4] This guide provides a detailed framework for utilizing the versatile building block, 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid, for the systematic design and synthesis of novel kinase inhibitor libraries. We present detailed protocols for synthetic diversification, biochemical and cellular evaluation, and guidance on interpreting structure-activity relationship (SAR) data.

The Strategic Advantage of the Pyrazole Scaffold

The pyrazole moiety is a cornerstone of modern kinase inhibitor design, with eight such compounds approved by the US FDA, including Ruxolitinib (JAK inhibitor) and Crizotinib (ALK/MET inhibitor).[1][2] Its success stems from several key chemical and structural properties:

-

Hinge-Binding Motif: The vicinal nitrogen atoms of the pyrazole ring are perfectly positioned to act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with the "hinge region" of the kinase ATP-binding pocket, a critical anchoring point for many inhibitors.[2]

-

Synthetic Tractability: The pyrazole ring system is readily synthesized and, more importantly, can be functionalized at multiple positions, allowing for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[5][6][7]

-

Privileged Structure: Its proven track record in successful drugs demonstrates that the pyrazole core imparts favorable drug-like properties.[2][8]

The specific building block, This compound , offers two orthogonal points for chemical diversification, making it an ideal starting point for fragment-based or library-based drug discovery campaigns.

-

C5-Bromo Group: A reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. These groups can be directed toward the solvent-exposed region of the ATP pocket to enhance potency and modulate selectivity.

-

N1-Propanoic Acid Group: The carboxylic acid moiety is primed for amide bond formation, enabling the exploration of another key vector. Amide coupling with a diverse library of amines can introduce functionalities that interact with the ribose-binding pocket or other nearby regions.

Synthetic Strategy & Experimental Protocols

A logical workflow for library synthesis involves a divergent approach, starting from the core building block and expanding into a matrix of final compounds through a two-step diversification process.

Caption: Divergent workflow for kinase inhibitor library synthesis.

Protocol 2.1: C5-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol describes the introduction of an aromatic or heteroaromatic moiety at the C5 position of the pyrazole ring. The choice of a palladium catalyst and base is critical for achieving high yields and can be screened for optimization.

Rationale: The Suzuki coupling is a robust and versatile C-C bond-forming reaction with a high tolerance for various functional groups, making it ideal for medicinal chemistry applications. Using a pre-catalyst like Pd(dppf)Cl₂ ensures reliable activation and catalytic turnover.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

1,4-Dioxane and Water (4:1 mixture)

-

Nitrogen or Argon source

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add Pd(dppf)Cl₂ (0.05 eq).

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography or preparative HPLC to yield the C5-arylated intermediate.

Protocol 2.2: N1-Amide Bond Formation

This protocol details the coupling of the propanoic acid moiety with a library of primary or secondary amines to generate the final inhibitor candidates.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization, particularly important given the chiral center in the building block. DIPEA is used as a non-nucleophilic base.

Materials:

-

C5-arylated pyrazole intermediate from Protocol 2.1

-

Desired amine (primary or secondary) (1.1 equivalents)

-

HATU (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon source

Procedure:

-

Dissolve the C5-arylated pyrazole intermediate (1.0 eq) in anhydrous DMF in a dry flask under an inert atmosphere.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash successively with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final compound by flash column chromatography or preparative HPLC.

Biological Evaluation of Synthesized Inhibitors

Once a library of compounds is synthesized, a tiered screening approach is employed to identify potent and selective inhibitors. This begins with a biochemical assay to measure direct enzyme inhibition, followed by cell-based assays to confirm target engagement and functional effects in a biological context.

Caption: Inhibition of the JAK-STAT signaling pathway.

Protocol 3.1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol provides a general method for measuring the IC₅₀ value of an inhibitor against a purified kinase. The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a luminescent signal.[9]

Rationale: Luminescence-based assays like ADP-Glo™ are highly sensitive, have a broad dynamic range, and are less susceptible to compound interference than fluorescence-based methods.[10] They are amenable to high-throughput screening in 384-well formats.[11]

Materials:

-

Purified recombinant kinase of interest

-

Kinase-specific substrate peptide/protein

-

Synthesized pyrazole inhibitor library (serially diluted in DMSO)

-

ATP solution (at the Kₘ concentration for the kinase)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Plating: Serially dilute the test compounds in DMSO, then further dilute in kinase buffer. Add 1-5 µL of the diluted compounds to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Kinase Reaction: Add the kinase and substrate mixture to each well.

-

Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Generate Signal: Add Kinase Detection Reagent to all wells. This converts the ADP generated by the kinase into ATP, which is used by a luciferase to produce light. Incubate for 30 minutes.

-

Read Luminescence: Measure the luminescent signal using a plate-reading luminometer.

-

Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 3.2: Cellular Target Engagement Assay (Western Blot)

This protocol determines if the inhibitor can block the activity of its target kinase within a cellular environment by measuring the phosphorylation of a known downstream substrate.

Rationale: A potent biochemical inhibitor may fail in a cellular context due to poor permeability or high ATP concentrations. This assay validates that the compound can engage its target in a more physiologically relevant setting.

Materials:

-

Cancer cell line known to have an active signaling pathway involving the target kinase

-

Complete cell culture medium

-

Stimulant (e.g., growth factor, cytokine) if required to activate the pathway

-

Synthesized pyrazole inhibitors

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-substrate and anti-total-substrate)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Western blotting equipment

Procedure:

-

Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.

-

Compound Treatment: Starve cells in serum-free media if necessary. Pre-treat the cells with various concentrations of the pyrazole inhibitor (and a vehicle control) for 1-4 hours.

-

Pathway Stimulation: Add the appropriate stimulant (e.g., EGF for EGFR pathway, IL-6 for JAK/STAT pathway) for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the wells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, run the lysates on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with the primary antibody against the phosphorylated substrate. Subsequently, probe with an HRP-conjugated secondary antibody.

-

Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imager.

-

Re-probing: Strip the membrane and re-probe with an antibody for the total substrate protein to confirm equal loading.

-

Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal (normalized to the total substrate signal) indicates successful cellular target engagement.

Data Interpretation and SAR Analysis

The goal of the initial screening is to establish a Structure-Activity Relationship (SAR), which correlates changes in chemical structure to changes in biological activity. This analysis guides the next round of inhibitor design.

Table 1: Example SAR Data for a Hypothetical Inhibitor Series Targeting JAK1

| Compound ID | C5-Group (R¹) | N1-Amide Group (R²) | JAK1 IC₅₀ (nM) | Cell Viability EC₅₀ (µM) |

| PYZ-001 | Phenyl | -NH-methyl | 850 | >10 |

| PYZ-002 | 4-Fluorophenyl | -NH-methyl | 420 | 8.5 |

| PYZ-003 | 3-Pyridyl | -NH-methyl | 150 | 4.1 |

| PYZ-004 | 3-Pyridyl | -NH-cyclopropyl | 75 | 2.2 |

| PYZ-005 | 3-Pyridyl | Piperidin-1-yl | 95 | 3.0 |

| PYZ-006 | 4-Pyridyl | -NH-cyclopropyl | 210 | 5.8 |

Analysis of Hypothetical Data:

-

C5 Position (R¹): Comparing PYZ-001, PYZ-002, and PYZ-003 suggests that introducing a nitrogen atom into the aromatic ring (phenyl vs. pyridyl) is beneficial for potency, likely by forming an additional hydrogen bond or favorable polar interaction in the binding pocket. The position of the nitrogen is also important (PYZ-004 vs. PYZ-006).

-

N1-Amide Position (R²): Comparing PYZ-003, PYZ-004, and PYZ-005 shows that small, rigid groups like cyclopropyl on the amide nitrogen (PYZ-004) are preferred over a simple methyl group (PYZ-003) or a larger piperidine ring (PYZ-005). This indicates a constrained pocket in this region.

-

Biochemical vs. Cellular Potency: The trend in biochemical IC₅₀ values is mirrored in the cellular EC₅₀ data, suggesting good cell permeability for this series. A significant drop-off between biochemical and cellular potency could indicate poor membrane transport or high protein binding.

These initial findings would guide the synthesis of a second-generation library, perhaps focusing on different heteroaryl groups at C5 and exploring other small, constrained alkyl groups on the N1-amide.

Conclusion

The this compound scaffold is a powerful and versatile starting point for the development of novel kinase inhibitors. The orthogonal handles at the C5 and N1 positions allow for a systematic and efficient exploration of chemical space through robust synthetic methods like Suzuki and amide couplings. By combining this synthetic strategy with a tiered biological evaluation approach, researchers can rapidly generate valuable SAR data to guide the design of potent and selective kinase inhibitors for therapeutic development.

References

-

Al-Ostoot, F.H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Cimpean, C.-A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]

-

Hanke, N., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available at: [Link]

-

Cimpean, C. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]

-

Gaba, M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

-

Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Patel, S., et al. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry. Available at: [Link]

-

Becerra, D. & Castillo, J.-C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

-

Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

-

Patel, S., et al. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). PubMed. Available at: [Link]

-

Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Jin, J., et al. (2008). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry. Available at: [Link]

-

Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. PubMed. Available at: [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

-

BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

-

Ghasemi, M., et al. (2024). Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Journal of Molecular Modeling. Available at: [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]

-

Metrano, A. J., et al. (2024). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Publishing. Available at: [Link]

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 11. bellbrooklabs.com [bellbrooklabs.com]

Troubleshooting & Optimization

Solving solubility issues of 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid in DMSO

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid in Dimethyl Sulfoxide (DMSO). Due to its chemical structure, featuring both a carboxylic acid moiety and a brominated pyrazole ring, this compound can present unique dissolution behaviors. This document provides a structured troubleshooting framework, detailed protocols, and answers to frequently asked questions to ensure the successful preparation of homogenous, stable stock solutions for your experiments.

Our approach is grounded in the fundamental principles of solvent-solute interactions, emphasizing the critical role of solvent purity and proper handling techniques to achieve reliable and reproducible results.

Troubleshooting Guide: Immediate Solutions

This section addresses the most common real-time issues encountered during the dissolution process. Follow this logical progression when a sample fails to dissolve as expected.

Issue 1: Compound appears insoluble or forms a suspension in DMSO at room temperature.

Immediate Action Workflow

Caption: Initial troubleshooting workflow for dissolution failure.

Q: I've followed the workflow, but the compound still won't dissolve. What's the underlying science?

A: This points to several potential causes rooted in the physicochemical properties of both your compound and the solvent.

-

Probable Cause 1: Hygroscopic Nature of DMSO. DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Water contamination significantly alters the polarity and structure of the solvent, which can drastically decrease the solubility of many organic compounds.[1][3] Even brief exposure to ambient air can introduce a significant amount of water.[1]

-

Solution: Always use high-purity, anhydrous DMSO, preferably from a freshly opened bottle sealed under an inert gas (e.g., argon or nitrogen). For ongoing projects, purchase smaller-volume bottles to minimize the number of times the bottle is opened. Store DMSO in a tightly sealed container within a desiccator to protect it from atmospheric moisture.[1]

-

Probable Cause 2: Low Kinetic Solubility. The compound may be in a highly stable, crystalline lattice form that requires significant energy to break apart. The amorphous state of a compound is almost always more soluble than a stable crystalline form.[3][4] Mechanical agitation (vortexing, sonication) and gentle heat provide the activation energy needed to overcome this barrier.[1][5][6]

-

Solution: Continue with the recommended sonication and gentle warming steps. Be patient, as disrupting the crystal lattice can take time. Avoid excessive heat (above 60°C) or prolonged heating, as this can risk thermal decomposition of the compound or the DMSO itself, especially in the presence of acidic or basic impurities.[7][8]

-

Probable Cause 3: Supersaturation and Precipitation. You may have exceeded the thermodynamic solubility limit of the compound in DMSO at that specific temperature. Even if a clear solution is momentarily achieved (a supersaturated state), it is inherently unstable and prone to precipitation.[3]

-

Solution: Prepare a lower concentration stock solution. It is always better to work with a stable, lower-concentration solution than an unstable, high-concentration one. If a high concentration is absolutely necessary, you must determine the precise thermodynamic solubility limit using the protocols outlined later in this guide.

Issue 2: A clear stock solution was prepared, but it formed a precipitate after storage or a freeze-thaw cycle.

Q: My solution was perfectly clear, but now there are visible crystals. Why did this happen?

A: This is a very common issue, particularly with compounds stored for extended periods or subjected to temperature changes.[3][9]

-

Probable Cause 1: Water Absorption During Handling. Each time the vial is opened, especially when cold, condensation can form, introducing water into the DMSO stock.[1][9] As explained above, this reduces the solvating power of DMSO, causing the compound to precipitate. Freeze-thaw cycles are particularly problematic as they increase the probability of crystallization.[3][4]

-

Solution:

-

Aliquot Your Stock: After preparing the primary stock solution, immediately aliquot it into single-use volumes in tightly sealed vials. This minimizes the number of freeze-thaw cycles and the exposure of the main stock to air.[1]

-

Proper Handling: Always allow vials to equilibrate to room temperature before opening to prevent condensation from forming inside.[10]

-

Storage: For short-term storage (1-2 weeks), 4°C may be acceptable if the compound is stable. For long-term storage, -20°C or -80°C is recommended.[1]

-

-

Probable Cause 2: Phase Transition to a More Stable Polymorph. Over time, a compound dissolved in an amorphous state can slowly crystallize into a more thermodynamically stable (and less soluble) polymorphic form.[4][9] This process can be accelerated by temperature fluctuations.

-

Solution: If precipitation is observed, you must re-dissolve the entire aliquot before use. This can be done by repeating the gentle warming and sonication protocol.[1] However, be aware that repeated cycles can increase the risk of compound degradation. If precipitation is a persistent issue, it is a strong indicator that your stock concentration is too high for stable, long-term storage.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO used as the solvent for this type of compound? A1: DMSO is a powerful polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds, which is why it is a standard in drug discovery and high-throughput screening.[7][11] Its ability to disrupt hydrogen bonds and interact with diverse functional groups makes it suitable for complex molecules like this compound.[11] It is also miscible with water and most cell culture media, facilitating the dilution of stock solutions into aqueous experimental systems.[7]

Q2: My compound is a carboxylic acid. Does the pH of the DMSO matter? A2: In pure, anhydrous DMSO, the concept of pH is not the same as in aqueous solutions. However, the acidic nature of your compound is still relevant. The carboxylic acid proton can engage in hydrogen bonding. More importantly, if there are any acidic or basic impurities in your DMSO, they can catalyze its decomposition, especially upon heating.[7][12][13] The presence of water can also enhance the solubility of some carboxylic acids in organic solvents, but in the case of DMSO, excess water generally hinders the solubility of lipophilic compounds.[1][14]

Q3: The compound precipitates when I dilute my DMSO stock into aqueous cell culture media. How can I fix this? A3: This is a classic problem known as "crashing out" and occurs because the compound is poorly soluble in the final aqueous environment.[5][15]

-

Optimize Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a stepwise dilution. First, add the DMSO stock to a small volume of media while vortexing vigorously, then add this intermediate mixture to the final volume.[15]

-

Pre-warm the Media: Using media pre-warmed to 37°C can help maintain solubility during the dilution process.[15]

-

Use Co-solvents or Formulation Agents: For particularly challenging compounds, excipients like cyclodextrins or non-ionic surfactants (e.g., Tween® 80) can be included in the final aqueous medium to act as solubilizing agents, though their compatibility with your specific assay must be validated.[16]

-

Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your cells can tolerate (typically <0.5%) to aid solubility, but be mindful of solvent-induced artifacts or toxicity.[17]

Q4: Can I use heat to dissolve my compound faster? A4: Gentle heating (e.g., 37-50°C) is a standard and effective technique.[1][5] However, DMSO can decompose at its boiling point (189°C) and this decomposition can be catalyzed by acids and bases at much lower temperatures.[7] Given that your compound is an acid, prolonged or excessive heating is not recommended. Always use the minimum heat necessary to achieve dissolution.